Molecular Topology Differentiates from Clinical LSD1 Inhibitor Iadademstat (ORY-1001)
The target compound possesses a topological polar surface area (TPSA) of 47.6 Ų, compared with 38.05 Ų for the clinical LSD1 inhibitor iadademstat (ORY-1001, free base). [1] XLogP3 is 3.6 versus 2.27 for iadademstat, indicating a 1.33 log-unit increase in calculated lipophilicity. The higher rotatable bond count (7 vs. 3) and larger molecular weight (329.4 vs. 230.18 g/mol) reflect the extended 2-methoxyphenoxy acetamide chain absent in iadademstat. [2] These descriptors suggest altered membrane permeability, CNS penetration potential, and off-target binding landscapes that cannot be extrapolated from the clinical candidate’s ADME data.
| Evidence Dimension | Physicochemical and topological descriptors |
|---|---|
| Target Compound Data | TPSA = 47.6 Ų; XLogP3 = 3.6; MW = 329.4 g/mol; Rotatable bonds = 7; HBD = 1; HBA = 4 |
| Comparator Or Baseline | Iadademstat (ORY-1001) free base: TPSA = 38.05 Ų; XLogP = 2.27; MW = 230.18 g/mol; Rotatable bonds = 3; HBD = 2 |
| Quantified Difference | ΔTPSA = +9.55 Ų; ΔXLogP = +1.33; ΔMW = +99.2 g/mol; ΔRotatable bonds = +4 |
| Conditions | Computed properties: TPSA from PubChem Cactvs; XLogP3 from PubChem XLogP3 algorithm; data sourced from PubChem and IUPHAR Guide to Pharmacology |
Why This Matters
The substantially higher TPSA and lower HBD count of the target compound relative to iadademstat predict different blood–brain barrier permeability and oral bioavailability profiles, making direct substitution unsupportable without experimental PK data.
- [1] Kuujia.com. (n.d.). Cas no 1049341-10-7: N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-2-(2-methoxyphenoxy)acetamide Chemical and Physical Properties. Retrieved from https://www.kuujia.com/cas-1049341-10-7.html View Source
- [2] IUPHAR/BPS Guide to Pharmacology. (n.d.). ORY-1001 (iadademstat) Ligand Page: Physicochemical properties. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=8848 View Source
